molecular formula C7H2Cl2FN B1309177 2,3-Dichloro-6-fluorobenzonitrile CAS No. 79544-26-6

2,3-Dichloro-6-fluorobenzonitrile

Cat. No.: B1309177
CAS No.: 79544-26-6
M. Wt: 190 g/mol
InChI Key: PISOOQLALMAJRE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Cl2FN and a molecular weight of 190.00 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Safety and Hazards

It is advised to avoid contact with skin and eyes and not to breathe in the dust of "2,3-Dichloro-6-fluorobenzonitrile" . It should be kept in a dry, cool, and well-ventilated place . It is for R&D use only and not for medicinal, household, or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzonitrile can be achieved through various methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, the chlorination of 2,6-dichloro-3-fluoroacetophenone with chlorine gas in glacial acetic acid can yield this compound . Another method involves the ammoxidation of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene to produce the corresponding benzonitriles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The use of aprotic polar solvents and specific catalysts, such as perfluoroalkyl oxa-carboxylic acid derivatives, can enhance the efficiency and yield of the reaction . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium amide, potassium fluoride, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is known that halogenated benzonitriles can interfere with cellular processes by binding to proteins and enzymes. This binding can alter the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,6-Dichloro-3-fluorobenzonitrile
  • 2,3-Dichlorobenzonitrile

Uniqueness

2,3-Dichloro-6-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and fluorine atoms in specific positions imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds .

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOOQLALMAJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396135
Record name 2,3-Dichloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-26-6
Record name 2,3-Dichloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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